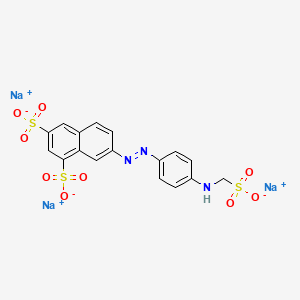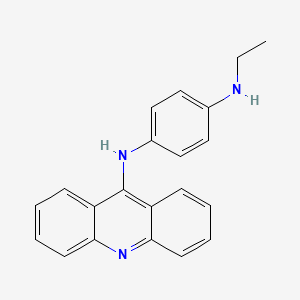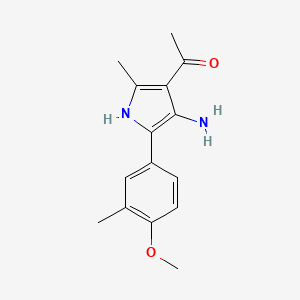
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride is a complex organic compound with a molecular formula of C26H34N2O7. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and several functional groups that contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the indole core with the other functional groups to form the desired compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of diseases such as cancer and neurological disorders. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride involves its interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 5-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-1-phenyl-, ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in the functional groups attached. The differences in functional groups can lead to variations in reactivity and biological activity.
Beta-Amyloid Modulators: Compounds that modulate beta-amyloid, such as Compound 5936-0108, may have similar applications in neurological research. the specific structure and functional groups of this compound make it unique in its interactions and effects.
Properties
CAS No. |
76410-22-5 |
|---|---|
Molecular Formula |
C24H31ClN2O4 |
Molecular Weight |
447.0 g/mol |
IUPAC Name |
[3-(3-ethoxycarbonyl-2-methyl-1-phenylindol-5-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-5-29-24(28)23-17(4)26(18-9-7-6-8-10-18)22-12-11-20(13-21(22)23)30-15-19(27)14-25-16(2)3;/h6-13,16,19,25,27H,5,14-15H2,1-4H3;1H |
InChI Key |
GJDHLWHZNOOHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



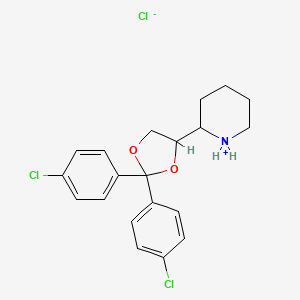
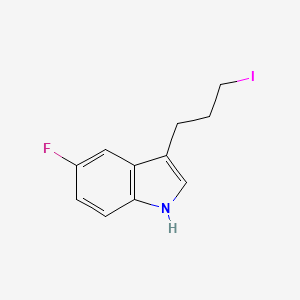
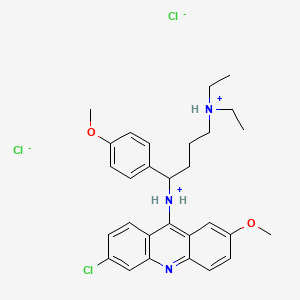
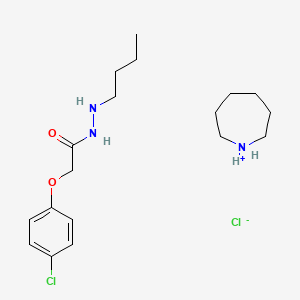
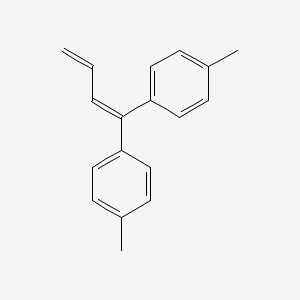
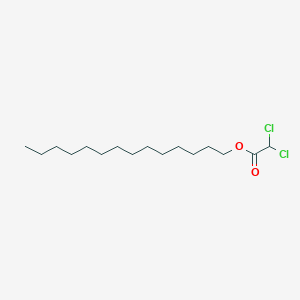
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

